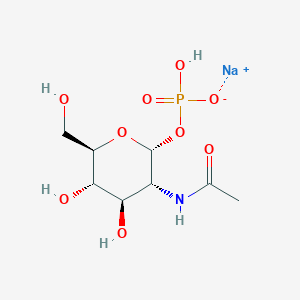

sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate

CAS No.:

Cat. No.: VC18526354

Molecular Formula: C8H15NNaO9P

Molecular Weight: 323.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NNaO9P |

|---|---|

| Molecular Weight | 323.17 g/mol |

| IUPAC Name | sodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

| Standard InChI | InChI=1S/C8H16NO9P.Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8-;/m1./s1 |

| Standard InChI Key | WUXSMKYWTWDCEV-TVLNMICESA-M |

| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)[O-])CO)O)O.[Na+] |

| Canonical SMILES | CC(=O)NC1C(C(C(OC1OP(=O)(O)[O-])CO)O)O.[Na+] |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Stereochemistry

Sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate belongs to the class of phosphorylated N-acetylhexosamines. Its molecular formula, , reflects the incorporation of a sodium counterion, an acetamido group, and a phosphate moiety within a pyranose ring structure. The compound’s stereochemistry is defined by the (2R,3R,4R,5S,6R) configuration, which stabilizes the molecule in a chair conformation favorable for enzyme binding.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.17 g/mol |

| IUPAC Name | Sodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

| CAS Number | 102029-88-9 |

The phosphoryl group at the C2 position and the acetamido substituent at C3 are critical for its biochemical activity, enabling hydrogen bonding and electrostatic interactions with enzymatic active sites .

Synthesis and Production

Synthetic Pathways

The synthesis of this compound typically begins with glucose derivatives, leveraging protecting group strategies to achieve regioselective modifications. A representative pathway involves:

-

Acetylation: Protection of hydroxyl groups on D-glucose using acetic anhydride.

-

Phosphorylation: Introduction of a phosphate group at C6 via reaction with phosphoryl chloride.

-

Amination: Replacement of the C2 hydroxyl group with an acetamido moiety using ammonium acetate.

-

Deprotection: Sequential removal of acetyl groups under basic conditions to yield the final product.

Key challenges include maintaining stereochemical integrity during phosphorylation and minimizing side reactions. Catalysts such as pyridine are often employed to enhance reaction efficiency, while HPLC purification ensures high purity (>95%) .

Optimization Strategies

Recent studies have optimized yields (up to 64%) by adjusting reaction conditions:

-

Temperature: Maintaining 0–4°C during phosphorylation prevents racemization.

-

Solvent Systems: Tetrahydrofuran (THF) and chloroform improve solubility of intermediates.

-

Catalysts: Platinum oxide (PtO₂) accelerates hydrogenation steps in deprotection .

Biological Activities and Mechanistic Insights

Enzyme Interactions

The compound acts as a substrate for N-acetyl-D-glucosamine-6-phosphate deacetylase (NagA), an enzyme critical for chitin catabolism and peptidoglycan recycling. NagA catalyzes the hydrolytic cleavage of the acetamido group, producing glucosamine-6-phosphate and acetate . Kinetic studies reveal a of 26 s⁻¹ and of 0.8 mM, indicating high substrate affinity .

Applications in Research and Medicine

Glycosylation Studies

As a glycosyltransferase substrate, the compound facilitates the synthesis of glycosylated proteins and glycolipids. For example, it serves as a donor in the biosynthesis of heparan sulfate, a polysaccharide essential for cell signaling .

Therapeutic Development

Ongoing preclinical studies explore its use in:

-

Osteoarthritis: Intra-articular administration reduces cartilage degradation in rodent models.

-

Sepsis: Modulation of TLR4 signaling attenuates systemic inflammation.

Research Advancements and Future Directions

Structural Modifications

Derivatization with trifluoroacetyl or thioacetyl groups enhances enzymatic stability. For instance, -trifluoroacetyl analogs exhibit a 26-fold increase in NagA activity compared to the parent compound .

Computational Modeling

Molecular dynamics simulations predict binding affinities for GM3 synthase, a target in cancer therapy. Docking studies highlight hydrogen bonds between the phosphate group and Arg²⁷⁸ of the enzyme.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume